2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
The compound 2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a bicyclic isoindole derivative characterized by a hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione core structure. This scaffold is substituted at the 2-position with a 2-chloro-5-(trifluoromethyl)phenyl group, which introduces significant steric and electronic effects. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the chloro (-Cl) substituent may influence binding interactions in biological systems .
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3NO2/c17-10-4-3-9(16(18,19)20)6-11(10)21-14(22)12-7-1-2-8(5-7)13(12)15(21)23/h3-4,6-8,12-13H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPLJLKGBSEJLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Phenyl Ring:
Cyclization: The next step involves the cyclization of the intermediate to form the hexahydro-1H-4,7-methanoisoindole core.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Core Structure : The target compound and its analogs share a bicyclic isoindole-dione core, but saturation varies (hexahydro vs. tetrahydro), affecting conformational flexibility .
The trifluoromethyl group in the target may improve membrane permeability compared to methyl or propyl substituents in analogs .
Molecular Weight : The target (~408.8 g/mol) is heavier than the tetrahydro analog (261.7 g/mol) but comparable to thiazol-containing derivatives (406.55 g/mol), suggesting similar bioavailability challenges .
Carbonic Anhydrase Inhibition
Derivatives of hexahydro-4,7-methanoisoindole-dione, such as those with acryloylphenyl substituents, exhibit inhibitory activity against carbonic anhydrase isoenzymes (e.g., hCA I and II). The 4,7-methano bridge and aryl substituents are critical for binding to the enzyme’s hydrophobic pocket . While the target compound’s chloro-trifluoromethylphenyl group may enhance binding affinity due to increased hydrophobicity, direct kinetic data (e.g., Lineweaver-Burk plots) are needed to confirm this hypothesis .
Anticancer and Antimicrobial Potential
Analogous compounds with thiazole or acryloyl groups have shown moderate anticancer activity in preliminary screenings, likely via apoptosis induction or kinase modulation . The target’s trifluoromethyl group could further modulate cytotoxicity by influencing metabolic stability, though this remains untested.
Biological Activity
The compound 2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic molecule notable for its unique structural features, including a hexahydroisoindole core and a chlorinated phenyl group with a trifluoromethyl substituent. This molecular configuration contributes to its diverse chemical properties and potential biological activities.
Molecular Characteristics
- Molecular Formula : C₁₆H₁₃ClF₃NO₂
- Molecular Weight : 343.73 g/mol
- Structural Features :
- Hexahydroisoindole framework
- Trifluoromethyl substitution
- Chlorinated phenyl group
These characteristics suggest that the compound may exhibit distinct electronic properties and biological interactions compared to other similar compounds.
Biological Activity Overview
Research indicates that compounds structurally related to This compound have shown significant biological activities, particularly in the areas of anti-inflammatory and analgesic effects. The following sections will detail specific biological activities and findings from relevant studies.
Anti-inflammatory Activity
Several studies have investigated the anti-inflammatory properties of isoindole derivatives, including those similar to the compound . Key findings include:
- Cyclooxygenase Inhibition : Compounds with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in the management of inflammation. For instance, some derivatives showed greater inhibition than the reference drug meloxicam, indicating their potential as anti-inflammatory agents .
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | COX-2/COX-1 Ratio |
|---|---|---|---|
| Compound A | 75 | 85 | 1.13 |
| Compound B | 70 | 90 | 1.29 |
| Meloxicam | 65 | 80 | 1.23 |
Antioxidant Activity
Another significant aspect of the biological activity of this compound is its potential antioxidant effects. Studies have shown that isoindole derivatives can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to their protective effects against oxidative stress .
Molecular Docking Studies
Molecular docking studies have been employed to elucidate the binding interactions between This compound and various biological targets. These studies provide insights into:
- Binding Affinity : The calculated binding affinities suggest that this compound interacts favorably with COX enzymes and other inflammatory mediators.
Case Studies
Case Study 1: COX Inhibition
In a study evaluating various phthalimide derivatives, it was found that certain compounds exhibited selective inhibition of COX enzymes, leading to reduced inflammation in animal models. The study highlighted that structural modifications significantly influenced biological activity.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related isoindole derivatives against neurodegenerative diseases like Alzheimer's. The results indicated that these compounds could inhibit acetylcholinesterase activity and modulate β-secretase aggregation, suggesting their potential as therapeutic agents in neurodegeneration .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[2-chloro-5-(trifluoromethyl)phenyl]hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehyde derivatives with amines, followed by cyclization. Key steps include:
- Catalyst selection : Use Pd-based catalysts for cross-coupling reactions to introduce trifluoromethyl groups (common in similar isoindole-dione syntheses) .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Yield optimization : Adjust stoichiometry of reactants (e.g., 1.2:1 molar ratio of amine to aldehyde) and monitor reaction temperature (60–80°C for cyclization) .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the hexahydro-isoindole core and substituent positions. -NMR is critical for verifying the trifluoromethyl group .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass confirmation (e.g., molecular ion peak matching CHClFNO).
- X-ray crystallography : Resolve crystal structure to validate stereochemistry and hydrogen-bonding patterns (as seen in related isoindole-diones) .
Q. What preliminary biological assays are recommended to screen for bioactivity?
- Methodological Answer :
- Antimicrobial screening : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
- Dose-response curves : Test concentrations from 1–100 µM, using DMSO as a solvent control (<0.1% v/v) .
Advanced Research Questions
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the chloro and trifluoromethyl groups .
- Transition state analysis : Simulate SNAr (nucleophilic aromatic substitution) pathways using Gaussian or ORCA software to identify activation barriers .
- Solvent effects : Include PCM models for polar aprotic solvents (e.g., DMF) to refine predictions .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC values across labs)?
- Methodological Answer :
- Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability .
- Structural analogs : Compare activity with derivatives (e.g., replacing Cl with F) to isolate substituent effects .
- Meta-analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to assess inter-lab variability .
Q. How can reaction engineering improve scalability for gram-scale synthesis?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer during cyclization steps .
- Process Analytical Technology (PAT) : Use inline FTIR to monitor intermediate formation in real time .
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading) with minimal runs .
Q. What role do electronic effects (e.g., Cl vs. CF) play in modulating the compound’s photostability?
- Methodological Answer :
- UV-Vis spectroscopy : Track degradation under UV light (λ = 254 nm) in methanol/water mixtures .
- TD-DFT simulations : Calculate excited-state dynamics to correlate substituent electronegativity with stability .
- Hammett analysis : Plot σ values for substituents against degradation rates .
Data Contradiction Analysis
Q. Conflicting reports on solubility in polar vs. nonpolar solvents: How to address this?
- Methodological Answer :
- Solubility parameters : Calculate Hansen solubility parameters (δ, δ, δ) to predict compatibility .
- Experimental validation : Use shake-flask method with HPLC quantification in solvents like DMSO, THF, and chloroform .
- Crystallography : Compare crystal packing in different solvents to identify polymorphic influences .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 145–148°C | |
| LogP (lipophilicity) | HPLC (C18 column) | 2.8 ± 0.3 | |
| -NMR (CDCl) | 400 MHz | δ 4.12 (m, 2H, CH) | |
| Cytotoxicity (HeLa) | MTT assay | IC = 12.5 µM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
